CYH33

Catalog No.
S524765
CAS No.
1494684-28-4
M.F
C24H29F3N8O5S
M. Wt
598.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYH33

CAS Number

1494684-28-4

Product Name

CYH33

IUPAC Name

methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate

Molecular Formula

C24H29F3N8O5S

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36)

InChI Key

KTLQDDGRBDLKMN-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

CYH33; CYH-33

Canonical SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C

Description

The exact mass of the compound Unii-rca38L4HB5 is 598.1934 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties and Classification

    Databases like PubChem () provide basic information on the compound's structure, formula, and potential classifications. This information can be valuable for researchers to understand the general properties of the molecule and explore potential areas of investigation.

  • Similarity to Existing Drugs

    Since Unii-rca38L4HB5's structure is not publicly available, it's difficult to pinpoint its specific research applications. However, the UNII code itself can offer hints. In this case, the presence of "rca" within the code might suggest a connection to Risovalinib, a drug already approved for specific cancers (). Researchers might explore Unii-rca38L4HB5 as a potential analogue of Risovalinib, investigating similar mechanisms of action or targeting different biological pathways.

CYH33 is a novel compound identified as a selective inhibitor of phosphatidylinositol 3-kinase alpha, or PI3Kα. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating advanced solid tumors characterized by mutations in the PIK3CA gene. Structurally, CYH33 is a pyrrolo[2,1-f][1,2,4]triazine derivative featuring a morpholine group and a trifluoromethyl pyridine moiety, which contribute to its high potency and selectivity for PI3Kα over other isoforms of the enzyme .

The primary mechanism of action for CYH33 involves the inhibition of PI3Kα activity, which is crucial in various cellular processes, including growth, proliferation, and survival. By inhibiting this kinase, CYH33 disrupts downstream signaling pathways that are often hyperactivated in cancer cells. This inhibition leads to reduced phosphorylation of key proteins such as AKT and mTOR, thereby inducing cell cycle arrest and apoptosis in tumor cells . Additionally, CYH33 has been shown to enhance the efficacy of radiation therapy by modulating the tumor microenvironment and promoting an immune response against cancer cells .

CYH33 exhibits significant antitumor activity across various cancer models. In preclinical studies, it has demonstrated the ability to inhibit the proliferation of human breast cancer cells and esophageal squamous cell carcinoma cells. The compound not only induces cell cycle arrest but also enhances the infiltration and activation of immune cells such as CD8+ T cells within the tumor microenvironment . Furthermore, CYH33 has been associated with the reprogramming of macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, which further supports antitumor immunity .

Interaction studies involving CYH33 have focused on understanding its effects on various signaling pathways within cancer cells. Research indicates that resistance mechanisms may develop through genomic alterations affecting pathways like mTORC1 and MAPK when exposed to prolonged CYH33 treatment . These studies are crucial for identifying potential combination strategies that could overcome resistance and improve therapeutic outcomes.

Several compounds share structural similarities or target pathways related to CYH33. Here are some notable examples:

Compound NameStructure TypeTargetUnique Features
AlpelisibPI3K inhibitorPI3KαFirst-in-class approved drug for PIK3CA-mutated cancers.
GDC-0941PI3K inhibitorClass I PI3KSelective against multiple isoforms; used in clinical settings.
KTC1101Pan-PI3K inhibitorMultiple PI3K isoformsExhibits synergy with immune checkpoint inhibitors.
GNE-477Dual PI3K/mTOR inhibitorPI3K/mTORTargets both pathways; effective against resistant tumors.

Uniqueness of CYH33: Unlike many other inhibitors that target multiple isoforms or pathways indiscriminately, CYH33 is noted for its high selectivity towards PI3Kα specifically. This selectivity may lead to fewer off-target effects and enhanced therapeutic profiles in cancers where PIK3CA mutations are prevalent .

CYH33 is a novel, potent, and highly selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor that has demonstrated significant antitumor activity in various preclinical models [1] [3]. This compound represents an important advancement in targeted cancer therapy, particularly for tumors harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [1] [12]. The mechanism of action of CYH33 involves specific molecular interactions that confer its remarkable selectivity and potency against the PI3Kα isoform [3] [4].

Selective Targeting of PI3Kα Isoform

CYH33 achieves its therapeutic effect through selective targeting of the PI3Kα isoform, which plays a crucial role in cellular signaling pathways involved in cell growth, proliferation, and survival [1] [12]. The selective targeting mechanism of CYH33 is attributed to its unique molecular structure that enables specific interactions with the PI3Kα catalytic domain [3] [17].

The selective targeting of PI3Kα by CYH33 involves recognition of distinct structural features present in the PI3Kα isoform that differentiate it from other class I PI3K isoforms [17] [20]. These structural differences, although subtle, are effectively exploited by CYH33 to achieve isoform selectivity [17] [22]. Research has shown that CYH33 interacts with specific amino acid residues in the binding pocket of PI3Kα, including valine 851 (Val851), which has been identified as a critical residue for determining inhibitor selectivity between PI3Kα and other isoforms [20] [17].

Additionally, glutamine 859 (Gln859) in PI3Kα, which differs from aspartic acid 856 (Asp856) in PI3Kβ, contributes significantly to the selective binding of CYH33 to PI3Kα [20] [22]. These amino acid differences create unique hydrogen bonding patterns and electrostatic interactions that favor CYH33 binding to PI3Kα over other isoforms [17] [20].

Key Residues in PI3KαRole in Selective Targeting
Valine 851 (Val851)Forms critical hydrogen bonds with CYH33 that contribute to selectivity [20] [17]
Glutamine 859 (Gln859)Creates favorable interactions with CYH33 that distinguish PI3Kα from PI3Kβ [20] [22]
Lysine 802 (Lys802)Participates in hydrogen bonding network specific to PI3Kα-CYH33 interaction [17] [9]
Isoleucine 800 (Ile800)Contributes to hydrophobic pocket that accommodates CYH33 structure [17] [9]

The selective targeting of PI3Kα by CYH33 is particularly important for therapeutic applications, as it allows for effective inhibition of oncogenic PI3K signaling while minimizing off-target effects associated with inhibition of other PI3K isoforms [1] [12] [22].

Inhibition of PI3K/AKT/mTOR Signaling Cascade

CYH33 exerts its antitumor effects primarily through inhibition of the PI3K/AKT/mTOR signaling cascade, which is a critical pathway regulating cellular growth, proliferation, and survival [1] [6]. By selectively inhibiting PI3Kα, CYH33 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby disrupting the initiation of downstream signaling events [6] [19].

The inhibition of PI3Kα by CYH33 leads to decreased levels of PIP3, which serves as a second messenger that normally recruits protein kinase B (AKT) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane [6] [19]. This recruitment is essential for the phosphorylation and activation of AKT, which subsequently activates numerous downstream effectors involved in cellular processes [6] [15].

Research has demonstrated that CYH33 effectively suppresses the phosphorylation of AKT in a dose-dependent manner in various cancer cell lines [3] [11]. This inhibition occurs at both the threonine 308 (Thr308) and serine 473 (Ser473) phosphorylation sites of AKT, which are critical for its full activation [11] [19]. The inhibition of AKT phosphorylation by CYH33 subsequently leads to decreased activation of downstream components of the signaling cascade, including the mammalian target of rapamycin complex 1 (mTORC1) [11] [6].

ComponentFunction in Signaling CascadeEffect of CYH33 Inhibition
PI3KαPhosphorylates PIP2 to generate PIP3Direct inhibition prevents PIP3 formation [6] [19]
PIP3Recruits PDK1 and AKT to the plasma membraneReduced levels due to PI3Kα inhibition [6] [15]
PDK1Phosphorylates AKT at Thr308Reduced activation due to decreased PIP3 [19] [6]
AKTActivates downstream effectorsDecreased phosphorylation at Thr308 and Ser473 [11] [3]
mTORC1Regulates protein synthesis and cell growthReduced activation due to decreased AKT activity [11] [6]
S6KPromotes protein synthesisDecreased phosphorylation of ribosomal protein S6 [11] [3]

Studies have shown that CYH33 inhibits the phosphorylation of ribosomal protein S6, a downstream effector of mTORC1, indicating effective suppression of the entire PI3K/AKT/mTOR signaling cascade [11] [3]. This comprehensive inhibition of the pathway contributes to the potent antitumor activity of CYH33 observed in preclinical models [1] [3] [8].

Interestingly, research has also revealed that CYH33 can concurrently inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in certain cancer cell lines, suggesting potential cross-talk between the PI3K and mitogen-activated protein kinase (MAPK) pathways that is affected by CYH33 treatment [3] [11].

Allosteric Binding Mode and Molecular Interactions

The exceptional selectivity and potency of CYH33 for PI3Kα can be attributed to its unique binding mode and specific molecular interactions with the target enzyme [9] [17]. While many PI3K inhibitors bind competitively to the adenosine triphosphate (ATP) binding site, evidence suggests that CYH33 may utilize an allosteric binding mechanism that induces conformational changes in the enzyme structure [9] [17].

Research into the binding mode of PI3Kα inhibitors has identified allosteric binding sites adjacent to the catalytic domain that can be exploited for selective inhibition [9] [16]. These allosteric sites provide opportunities for developing inhibitors with improved selectivity profiles by targeting unique structural features of specific PI3K isoforms [9] [17].

The molecular interactions between CYH33 and PI3Kα involve a complex network of hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces that collectively contribute to the high binding affinity and selectivity [9] [17]. Key residues involved in these interactions include lysine 802 (Lys802), valine 851 (Val851), aspartic acid 810 (Asp810), and tyrosine 836 (Tyr836), which form critical hydrogen bonds with CYH33 [9] [17] [20].

Hydrophobic interactions between CYH33 and residues such as isoleucine 800 (Ile800), methionine 922 (Met922), isoleucine 932 (Ile932), and phenylalanine 930 (Phe930) create a pocket that accommodates the inhibitor structure [9] [17]. Additionally, π-π stacking interactions with tryptophan 780 (Trp780) and tyrosine 836 (Tyr836) further stabilize the binding conformation [9] [16].

Interaction TypeKey ResiduesContribution to Binding
Hydrogen BondingLys802, Val851, Asp810, Tyr836Critical for PI3Kα selectivity through specific hydrogen bond network [9] [17]
Hydrophobic InteractionsIle800, Met922, Ile932, Phe930Forms hydrophobic pocket accommodating CYH33 structure [9] [17]
π-π StackingTrp780, Tyr836Stabilizes binding conformation [9] [16]
Electrostatic InteractionsLys802, Asp810, Glu798Enhances binding specificity to PI3Kα [9] [17]

The allosteric binding of CYH33 is believed to induce conformational changes in PI3Kα that prevent substrate binding and catalytic activity [9] [16]. These conformational changes may involve alterations in the orientation of key catalytic residues or changes in the accessibility of the substrate binding site [9] [17]. By binding to an allosteric site, CYH33 can effectively inhibit PI3Kα activity without directly competing with ATP, potentially offering advantages in terms of selectivity and efficacy [9] [16].

Molecular dynamics simulations and binding energy calculations have provided insights into the stability and energetics of the CYH33-PI3Kα complex [9] [16]. These studies suggest that the binding of CYH33 to PI3Kα is energetically favorable and stable, with significant contributions from both electrostatic and van der Waals interactions [9] [16].

Comparative Selectivity Against Class I PI3K Isoforms (α/β/δ/γ)

CYH33 demonstrates remarkable selectivity for the PI3Kα isoform compared to other class I PI3K isoforms (β, δ, and γ), which is a critical feature for its therapeutic potential and safety profile [3] [4]. This selectivity is quantified by the inhibitory concentration 50% (IC50) values against each isoform, which reflect the concentration of inhibitor required to reduce enzyme activity by 50% [3] [4].

According to comprehensive biochemical assays, CYH33 exhibits an IC50 value of 5.9 nanomolar (nM) against PI3Kα, indicating its high potency for this specific isoform [3] [4]. In contrast, the IC50 values for PI3Kβ, PI3Kδ, and PI3Kγ are 598 nM, 78.7 nM, and 225 nM, respectively [3] [4]. These values translate to selectivity ratios of approximately 101-fold for PI3Kα over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ [3] [4].

PI3K IsoformIC50 (nM)Selectivity Ratio (vs PI3Kα)
PI3Kα5.91.0
PI3Kβ598.0101.4
PI3Kδ78.713.3
PI3Kγ225.038.1

The high selectivity of CYH33 for PI3Kα is particularly significant when compared to other PI3K inhibitors [12] [22]. Many first-generation PI3K inhibitors were pan-PI3K inhibitors that targeted multiple isoforms with similar potency, leading to potential off-target effects and toxicity issues [12] [22]. The development of isoform-selective inhibitors like CYH33 represents an important advancement in targeted therapy, potentially offering improved efficacy and reduced side effects [12] [22].

The structural basis for the selectivity of CYH33 against different PI3K isoforms lies in the subtle differences in the amino acid composition of their binding pockets [17] [20]. Despite the high sequence homology among class I PI3K isoforms, particularly in their catalytic domains, there are key residues that differ between isoforms and influence inhibitor binding [17] [20].

Research has identified specific regions within the binding pocket, designated as Regions 1 and 2, where non-conserved residues cluster and influence inhibitor selectivity [17] [22]. These regions contain residues that differ between PI3K isoforms and create unique binding environments that can be exploited by selective inhibitors like CYH33 [17] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

598.19337172 g/mol

Monoisotopic Mass

598.19337172 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RCA38L4HB5

Dates

Modify: 2024-02-18
Haoyue Xiang, et al. Abstract LB-268, AACR, 2018.

Explore Compound Types